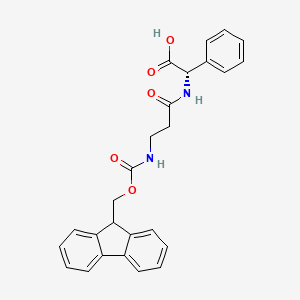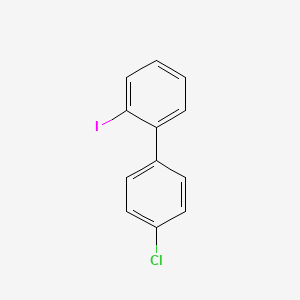![molecular formula C21H25IO4 B12826805 [Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Acetyloxy(phenyl)methyl] acetate: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. [Acetyloxy(phenyl)methyl] acetate is an ester, characterized by the presence of an acetyloxy group attached to a phenylmethyl group. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and one iodine atom attached to a benzene ring.
Métodos De Preparación
[Acetyloxy(phenyl)methyl] acetate
The synthesis of [Acetyloxy(phenyl)methyl] acetate typically involves the esterification of phenylmethyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring .
Análisis De Reacciones Químicas
[Acetyloxy(phenyl)methyl] acetate
Hydrolysis: Under acidic or basic conditions, [Acetyloxy(phenyl)methyl] acetate can undergo hydrolysis to yield phenylmethyl alcohol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: In the presence of an alcohol and a catalyst, [Acetyloxy(phenyl)methyl] acetate can undergo transesterification to form a different ester and an alcohol
1-iodo-2,3,4,5-tetramethylbenzene
Substitution Reactions: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions
Aplicaciones Científicas De Investigación
[Acetyloxy(phenyl)methyl] acetate
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Fragrance Industry: Utilized in the formulation of perfumes and fragrances due to its pleasant odor
1-iodo-2,3,4,5-tetramethylbenzene
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Applications in the development of new materials and polymers.
Medical Research: Investigated for its potential use in radiolabeling and imaging studies
Mecanismo De Acción
[Acetyloxy(phenyl)methyl] acetate
The mechanism of action of [Acetyloxy(phenyl)methyl] acetate in biological systems involves its hydrolysis to release phenylmethyl alcohol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can act as a precursor in the synthesis of radiolabeled compounds. Its iodine atom can be replaced with radioactive isotopes, allowing for imaging and diagnostic applications in medical research .
Comparación Con Compuestos Similares
[Acetyloxy(phenyl)methyl] acetate
Similar Compounds: Methyl acetate, ethyl acetate, and phenyl acetate.
Uniqueness: The presence of both acetyloxy and phenylmethyl groups makes it unique compared to simpler esters like methyl acetate and ethyl acetate
1-iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: 1-bromo-2,3,4,5-tetramethylbenzene, 1-chloro-2,3,4,5-tetramethylbenzene.
Uniqueness: The iodine atom provides unique reactivity and potential for radiolabeling compared to its bromine and chlorine analogs
Propiedades
Fórmula molecular |
C21H25IO4 |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
[acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H12O4.C10H13I/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10;1-6-5-10(11)9(4)8(3)7(6)2/h3-7,11H,1-2H3;5H,1-4H3 |
Clave InChI |
UQDWRFVEVCQBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.CC(=O)OC(C1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
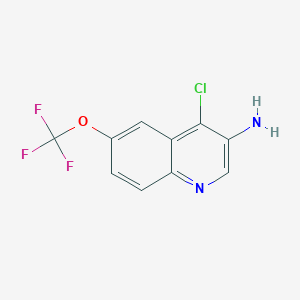
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
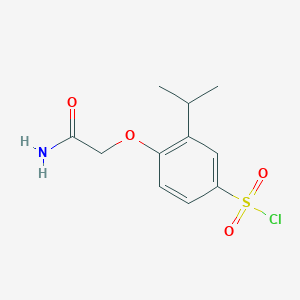
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
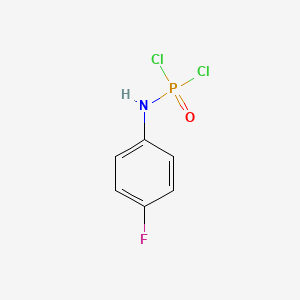
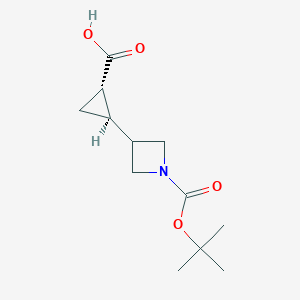
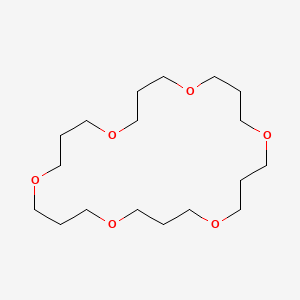
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
